2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine
Description
2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is a substituted phenylamine derivative characterized by a tert-butyl group at the meta-position of the phenoxy moiety and a chlorine atom at the ortho-position of the aniline ring.
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)-3-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-6-4-7-12(10-11)19-15-13(17)8-5-9-14(15)18/h4-10H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSIIMUWJWYTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction between 3-chlorophenylamine and 3-(tert-butyl)phenol. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phenoxyquinone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl and chlorine substituents distinguish this compound from analogs. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to hydrophilic analogs like polyethylene glycol derivatives .
Steric Effects : The bulky tert-butyl group may hinder molecular interactions more significantly than smaller substituents (e.g., chlorine or methoxy groups in acetamide analogs) .
Acetamide Derivatives ()
Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide share a phenoxy-acetamide backbone but incorporate acryloyl and chlorophenyl groups. In contrast, the target compound’s aniline group may favor nucleophilic reactions or coordination chemistry.
tert-Butyl Esters ()
The tert-butyl propanoate derivative in highlights the use of tert-butyl groups as protecting agents for carboxylic acids. This implies that the tert-butyl group in the target compound could enhance stability during synthesis or modulate solubility .
Triphenylamine Derivatives ()
Triphenylamine-based compounds (e.g., triphenylphosphine) exhibit electron-donating properties useful in catalysis or materials science.
Biological Activity
2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, also known by its CAS number 946772-65-2, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a tert-butyl group, which is commonly incorporated into bioactive molecules to modulate their physicochemical properties. Understanding the biological activity of this compound requires a comprehensive examination of its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 273.78 g/mol
- Structural Features :
- A phenoxy group
- A chlorophenyl moiety
- A tert-butyl substituent
The presence of these functional groups influences the compound's lipophilicity, solubility, and overall biological behavior.
Inhibition Studies
Research indicates that compounds with similar structures can exhibit significant inhibition of various biological pathways. For instance, studies have shown that the incorporation of a tert-butyl group can enhance the lipophilicity of the molecule, potentially leading to increased membrane permeability and bioavailability . The biological activity may involve interaction with specific receptors or enzymes, although detailed mechanisms for this compound specifically remain to be fully elucidated.
Case Studies
- Antimicrobial Activity : Preliminary studies have suggested that related compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Pharmacological Screening : In a comparative study involving various analogs, it was found that modifications in the tert-butyl group could lead to altered pharmacokinetic profiles and biological activities . This highlights the importance of structure-activity relationships in drug design.
Biological Activity Data Table
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Studies have indicated that the tert-butyl group can lead to increased lipophilicity, which may enhance absorption but also affect metabolic stability . Toxicological assessments are essential to determine safe dosage levels and potential side effects.
Future Directions in Research
Ongoing research is focused on:
- Optimizing Structure : Modifying the tert-butyl group to improve efficacy and reduce toxicity.
- Target Validation : Identifying specific biological targets that interact with this compound.
- Clinical Trials : Conducting trials to evaluate therapeutic efficacy in relevant disease models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
